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molecular formula C15H13FO3 B8367810 2-[4-(4-Fluorophenoxy)phenyl]propionic acid

2-[4-(4-Fluorophenoxy)phenyl]propionic acid

Cat. No. B8367810
M. Wt: 260.26 g/mol
InChI Key: XYOCCJDQAKGZCD-UHFFFAOYSA-N
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Patent
US03981905

Procedure details

Ethyl 2-[4-(4-fluorophenoxy)phenyl]-2-methylmalonate (19.6 g.) was refluxed for 1 hour with a mixture of 2.5N aqueous sodium hydroxide (114 ml.) and ethanol (57 ml.). After cooling and acidification with 5N hydrochloric acid, the resulting oil was extracted into ether. The extract was washed with water, dried and the ether distilled. The residue of crude 2-[4-(4-fluorophenoxy)phenyl]-2-methylmalonic acid was decarboxylated by heating for 20 minutes at 220°C. The product was recrystallised several times from benzene/petroleum ether b.p. 62°-68°C. to give 2-[4-(4-fluorophenoxy)phenyl]propionic acid, m.p. 84°-86°C.
Name
Ethyl 2-[4-(4-fluorophenoxy)phenyl]-2-methylmalonate
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:24]=[CH:23][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([C:13](C)([C:19]([O-])=O)[C:14]([O:16]CC)=[O:15])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([CH:13]([CH3:19])[C:14]([OH:16])=[O:15])=[CH:9][CH:8]=2)=[CH:23][CH:24]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 2-[4-(4-fluorophenoxy)phenyl]-2-methylmalonate
Quantity
19.6 g
Type
reactant
Smiles
FC1=CC=C(OC2=CC=C(C=C2)C(C(=O)OCC)(C(=O)[O-])C)C=C1
Name
Quantity
114 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
57 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
acidification with 5N hydrochloric acid, the resulting oil was extracted into ether
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the ether distilled
CUSTOM
Type
CUSTOM
Details
The product was recrystallised several times from benzene/petroleum ether b.p. 62°-68°C.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OC2=CC=C(C=C2)C(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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